4-(3-Isopropylphenoxy)-2-methylaniline
Description
Contextualization within Substituted Aryl Ethers and Aniline (B41778) Derivatives
4-(3-Isopropylphenoxy)-2-methylaniline belongs to two significant classes of organic compounds: substituted aryl ethers and aniline derivatives. Aryl ethers are characterized by an oxygen atom connected to two aromatic rings. This structural unit is a prevalent feature in a wide array of natural products and synthetic compounds with diverse biological activities. acs.org The diaryl ether scaffold is recognized for its chemical stability and the specific three-dimensional conformations it can adopt, which are crucial for molecular recognition and biological function.
Aniline and its derivatives are fundamental building blocks in synthetic organic chemistry, serving as precursors to a vast range of pharmaceuticals, polymers, and dyes. nih.govgoogle.com The amino group on the aniline ring is a key functional handle that can be readily modified, allowing for the construction of more complex molecular architectures. researchgate.net The specific substitution pattern on the aniline ring, in this case, a methyl group at the ortho position and a phenoxy group at the para position, significantly influences the molecule's electronic properties and steric hindrance, which in turn affect its reactivity and biological interactions.
Significance of the this compound Chemical Scaffold in Organic Chemistry
The chemical scaffold of this compound is of considerable interest to organic chemists due to the synthetic challenges and opportunities it presents. The construction of the diaryl ether linkage and the formation of the carbon-nitrogen bond of the aniline are key transformations in organic synthesis.
Historically, the synthesis of diaryl ethers was often accomplished through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). researchgate.net This method, while foundational, often requires harsh reaction conditions. More contemporary approaches, such as the Buchwald-Hartwig C-O coupling, offer milder and more versatile alternatives for the formation of the diaryl ether bond. wikipedia.org
Similarly, the synthesis of substituted anilines frequently employs powerful cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aniline derivatives from aryl halides and amines with high efficiency and functional group tolerance. wikipedia.orgnih.gov The presence of both a diaryl ether and a substituted aniline moiety within the same molecule makes this compound a valuable target for showcasing the utility and scope of these modern synthetic methods.
Overview of Key Research Domains for the Compound
The primary research domain for this compound and structurally related compounds is in the field of agrochemicals, particularly as herbicides. researchgate.netnih.gov The diaryl ether motif is a well-established pharmacophore in a number of commercial herbicides. acs.org These compounds often function by inhibiting specific enzymes in weeds, leading to their demise. For instance, some diaryl ether herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. researchgate.net
Research in this area focuses on the design and synthesis of novel diaryl ether derivatives with improved herbicidal activity, a broader spectrum of weed control, and enhanced crop selectivity. nih.govbeilstein-journals.org The specific substitution pattern on the aromatic rings of the diaryl ether core is critical for determining its biological target and efficacy. The isopropyl and methyl groups on the this compound scaffold are likely key to its potential herbicidal properties, influencing its binding affinity to the target enzyme. Therefore, this compound serves as an important intermediate and a lead structure for the development of new-generation herbicides. minalintermediates.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and its Precursors
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material 1 | 3-Isopropylphenol (B134271) | 618-45-1 | C₉H₁₂O | 136.19 |
| Starting Material 2 | 4-Bromo-2-methylaniline | 583-68-6 | C₇H₈BrN | 186.05 |
| Product | This compound | 946699-63-4 | C₁₆H₁₉NO | 241.33 |
Table 2: Comparison of Structural Motifs in Herbicides
| Compound | Class | Key Structural Features | Mode of Action (if known) |
| This compound | Diaryl Ether Amine | Diaryl ether, Substituted aniline | Potential ALS or PS II inhibitor |
| Aryloxyphenoxypropionates (APPs) | Aryloxyphenoxypropionate | Aryloxyphenoxy, Propionate | Acetyl-CoA carboxylase (ACCase) inhibitors mdpi.com |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic acid | Phenoxy, Carboxylic acid | Synthetic auxin nih.govbeilstein-journals.org |
| Naphthoquinone Diaryl Ethers | Naphthoquinone | Naphthoquinone, Diaryl ether | Photosystem II (PS II) inhibitors nih.gov |
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A comprehensive search for detailed spectroscopic and structural characterization data for the chemical compound this compound has yielded insufficient information to generate an in-depth scientific article as requested. Despite extensive searches of scientific databases and chemical literature, specific experimental data for the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this particular molecule could not be located.
The requested article was to be structured around a detailed analysis of the compound's spectroscopic properties, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR)
¹³C NMR (Carbon-13 NMR)
Multidimensional NMR techniques such as COSY, HSQC, and HMBC
Vibrational Spectroscopy:
Infrared (IR) Spectroscopy
Raman Spectroscopy
This level of detailed analysis requires access to published research containing experimentally obtained spectra and their interpretation. Such data is crucial for accurately assigning chemical shifts, coupling constants, and vibrational modes, which in turn elucidates the precise molecular structure and electronic environment of the compound.
While general principles of spectroscopic techniques and data for structurally related compounds—such as aniline derivatives, isopropyl-substituted phenols, and other diaryl ethers—are available, this information is not sufficient to construct a scientifically accurate and specific analysis of this compound. The generation of interactive data tables and detailed research findings is contingent on the availability of this specific data.
Therefore, until such time as the synthesis and detailed spectroscopic characterization of this compound are published in accessible scientific literature, it is not possible to fulfill the request for the specified article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(3-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-5-4-6-14(10-13)18-15-7-8-16(17)12(3)9-15/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIPIEDAWLMXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 4 3 Isopropylphenoxy 2 Methylaniline
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 4-(3-Isopropylphenoxy)-2-methylaniline (C₁₆H₁₉NO, Molecular Weight: 241.33 g/mol ), various MS techniques provide complementary information. scbt.com
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, high-energy electrons bombard the sample, leading to ionization and extensive fragmentation. This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint. The molecular ion (M⁺•) peak for this compound would be expected at m/z 241.
The fragmentation of this compound in EI-MS is predicted to occur at the most labile bonds, primarily the C-O ether linkage and bonds associated with the isopropyl and methyl substituents. Key fragmentation pathways would likely include:
Cleavage of the ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the substituted aniline (B41778) and phenoxy moieties.
Loss of the isopropyl group: A prominent fragmentation pathway would be the loss of a propyl radical (•C₃H₇, 43 u) or propene (C₃H₆, 42 u) via McLafferty rearrangement from the isopropyl group, leading to a significant peak at m/z 198.
Loss of a methyl group: Cleavage of the methyl group from the aniline ring would result in an [M-15]⁺ ion at m/z 226.
Benzylic cleavage: The bond between the isopropyl group and the phenyl ring can cleave to form a stable secondary carbocation.
A hypothetical table of major fragments is presented below.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |
| [C₁₆H₁₉NO]⁺• | 241 | Molecular Ion (M⁺•) |
| [M - CH₃]⁺ | 226 | Loss of a methyl radical |
| [M - C₃H₇]⁺ | 198 | Loss of an isopropyl radical |
| [C₉H₁₂N]⁺ | 134 | Isopropyl-methyl-aniline fragment |
| [C₇H₇O]⁺ | 107 | Phenoxy fragment |
Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to produce a strong signal at m/z 242.15, corresponding to the [C₁₆H₂₀NO]⁺ ion. This technique is particularly useful for confirming the molecular weight of the analyte.
When coupled with liquid chromatography (LC-MS), the retention time of the compound provides an additional layer of identification. Aromatic amines can be effectively separated using reverse-phase chromatography. researchgate.net The specific retention time would depend on the column chemistry, mobile phase composition, and gradient used. The ESI-MS detector would then confirm the identity of the eluting peak by its mass-to-charge ratio. This combination is crucial for analyzing the purity of the compound and for its quantification in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds like this compound. The compound would first be separated from other volatile components on a GC column based on its boiling point and interaction with the stationary phase. The retention index, along with the mass spectrum, provides high confidence in identification. The mass spectrum obtained under GC-MS conditions would typically be an EI spectrum, exhibiting the fragmentation patterns discussed in section 3.3.1.
Advanced Mass Spectrometric Techniques (e.g., Tandem MS, Ion Mobility Mass Spectrometry for Collision Cross Section Analysis)
Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a precursor ion (e.g., the [M+H]⁺ ion at m/z 242) and subjecting it to collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the molecule. For this compound, MS/MS experiments would help confirm the fragmentation pathways by establishing parent-daughter relationships between ions.
Ion Mobility Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase, providing a collision cross-section (CCS) value. This value is a unique physicochemical property that can help distinguish between isomers. While experimental data for the target compound is not available, predicted CCS values for the closely related isomer, 4-(3-isopropylphenoxy)-3-methylaniline (B3171809), have been calculated. uni.lu These predictions suggest that different adducts of the molecule would have distinct CCS values, which could be used for confirmation if experimental data were acquired.
| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 242.15395 | 156.8 |
| [M+Na]⁺ | 264.13589 | 164.2 |
| [M-H]⁻ | 240.13939 | 163.4 |
Note: Data is for the isomer 4-(3-isopropylphenoxy)-3-methylaniline and is predictive. uni.lu
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum is characteristic of the chromophores present. The this compound molecule contains two main chromophores: the substituted aniline ring and the phenoxy group.
Aniline itself exhibits two primary absorption bands: a strong band around 230 nm (π→π* transition) and a weaker band around 280 nm (n→π* transition), corresponding to the electron-rich benzene (B151609) ring and the non-bonding electrons on the nitrogen atom, respectively. The presence of substituents alters the position and intensity of these bands. For this compound, the following characteristics would be expected in a neutral solvent like ethanol (B145695) or methanol:
An intense absorption band is expected in the range of 230-250 nm, corresponding to the π→π* transitions of the aromatic systems.
A second, less intense band, characteristic of the n→π* transition of the aniline moiety, would likely appear between 280-310 nm. The ether linkage and alkyl groups act as auxochromes, which can cause a bathochromic (red) shift of these absorption maxima. The absorption spectrum of poly(o-toluidine), a related polymer, shows a characteristic band around 310 nm. researchgate.net
| Expected Transition | Predicted λmax Range (nm) | Chromophore |
| π→π | 230 - 250 | Phenyl rings |
| n→π | 280 - 310 | Aniline moiety |
Elemental Analysis (EA) for Stoichiometric Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure sample. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry. For this compound, with the molecular formula C₁₆H₁₉NO, the theoretical elemental composition is calculated as follows:
Molecular Weight: 241.33 g/mol scbt.com
Mass of Carbon (C) = 16 × 12.011 = 192.176 g/mol
Mass of Hydrogen (H) = 19 × 1.008 = 19.152 g/mol
Mass of Nitrogen (N) = 1 × 14.007 = 14.007 g/mol
Mass of Oxygen (O) = 1 × 15.999 = 15.999 g/mol
The theoretical percentages are presented in the table below. Experimental verification of these values within a narrow margin (typically ±0.4%) is a standard criterion for purity and confirmation of the molecular formula.
| Element | Theoretical Mass Percentage (%) |
| Carbon (C) | 79.63 |
| Hydrogen (H) | 7.97 |
| Nitrogen (N) | 5.81 |
| Oxygen (O) | 6.63 |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly deposited in crystallographic databases. Such an analysis would provide precise, experimentally determined data on the solid-state conformation and packing of the molecule.
In the absence of direct crystallographic data for this compound, the scientific community often turns to the analysis of closely related structures to infer potential molecular geometries and intermolecular interactions. For instance, crystallographic studies of other substituted aniline derivatives provide valuable insights into how different functional groups influence molecular packing and hydrogen bonding networks.
For example, studies on various aniline derivatives reveal common structural motifs. The crystal structures of related compounds, such as 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, have been determined, showing how different substituents on the aniline ring dictate intermolecular forces and crystal packing. researchgate.net In these examples, hydrogen bonding and π-π stacking interactions are often significant in the resulting solid-state architecture. researchgate.net
A future crystallographic study of this compound would be anticipated to reveal key structural parameters. The data table below illustrates the type of information that would be obtained from such an analysis, with placeholder data to demonstrate the format.
Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative and not based on experimental results for the specified compound.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Computational and Theoretical Investigations of 4 3 Isopropylphenoxy 2 Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated properties.
Electronic Structure and Molecular Orbital Analysis
The electronic character of 4-(3-Isopropylphenoxy)-2-methylaniline is dictated by the interplay between the electron-donating amino and methyl groups on one aromatic ring and the phenoxy substituent. An analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity and electronic transitions. youtube.com
For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring, making it a good electron donor. researchgate.net The LUMO is generally a π* anti-bonding orbital. researchgate.net In this compound, the HOMO would likely be localized on the 2-methylaniline moiety, while the LUMO might be distributed across both aromatic systems. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. tandfonline.com
Illustrative Data Table: Predicted Frontier Molecular Orbital Energies (Note: These values are hypothetical and based on typical DFT calculations for similar aniline derivatives. They serve as an example of the data that would be generated.)
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 | Primarily localized on the 2-methylaniline ring and nitrogen atom. |
| LUMO | -0.8 | Distributed across both the phenoxy and aniline ring systems. |
| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity. |
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a computational procedure to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.comyoutube.com For a flexible molecule like this compound, which has a rotatable ether linkage and an isopropyl group, multiple low-energy conformations may exist.
A relaxed coordinate scan, where the dihedral angle around the C-O-C ether bond is systematically rotated, can reveal the conformational energy landscape. acs.org This would identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The interplay of steric hindrance from the isopropyl and methyl groups with electronic effects would determine the preferred spatial orientation of the two aromatic rings.
Illustrative Data Table: Key Optimized Geometrical Parameters (Note: This is a hypothetical table illustrating typical bond lengths and angles for a molecule of this type.)
| Parameter | Value | Description |
| C-N Bond Length | 1.40 Å | Typical for an aromatic amine. |
| C-O-C Bond Angle | 118° | Reflects the ether linkage. |
| Ar-O-Ar Dihedral Angle | 45° | Angle between the two aromatic rings in the lowest energy conformer. |
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)
Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. modgraph.co.ukrsc.org For aniline derivatives, theoretical predictions can accurately assign proton and carbon signals, even in complex substitution patterns. modgraph.co.uk
IR Frequencies: Calculation of harmonic vibrational frequencies helps in assigning the bands observed in an experimental Infrared (IR) spectrum. rsc.org Key vibrations for this molecule would include N-H stretching of the amine, C-H stretching of the aromatic and alkyl groups, and the C-O-C ether stretch.
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. medium.commdpi.com Aromatic compounds like this are expected to have strong absorptions in the UV region due to π → π* transitions. youtube.com
Illustrative Data Table: Predicted Spectroscopic Data (Note: These values are hypothetical examples based on calculations for analogous structures.)
| Spectroscopy | Parameter | Predicted Value | Characteristic Group |
| ¹H NMR | Chemical Shift (δ) | 3.5 - 4.0 ppm | -NH₂ protons |
| ¹³C NMR | Chemical Shift (δ) | 140 - 150 ppm | C-N carbon |
| IR | Frequency (cm⁻¹) | 3400 - 3500 cm⁻¹ | N-H stretch |
| IR | Frequency (cm⁻¹) | 1200 - 1250 cm⁻¹ | C-O-C stretch |
| UV-Vis | λ_max | ~240 nm, ~290 nm | π → π* transitions |
Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Mapping, Fukui Functions)
Computational methods provide powerful descriptors for predicting a molecule's reactivity.
Frontier Molecular Orbitals: As discussed, the HOMO distribution indicates sites susceptible to electrophilic attack (the aniline ring), while the LUMO distribution points to sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as the region around the nitrogen atom. Blue regions (positive potential) signify electron-poor areas, like the hydrogens of the amino group, which are susceptible to nucleophilic interaction.
Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, providing a more quantitative measure of the reactivity at specific atomic sites for nucleophilic and electrophilic attacks.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility and dynamics of larger molecules over time. numberanalytics.comacs.org
Conformational Space Exploration and Conformational Analysis
Molecular dynamics simulations model the movement of atoms in a molecule over a period of time by solving Newton's equations of motion. numberanalytics.com This approach is ideal for exploring the vast conformational space of flexible molecules. rsc.org For this compound, an MD simulation would reveal the accessible rotational states around the ether linkage and the isopropyl group.
By running simulations at different temperatures, one can observe how the molecule samples different conformations and the timescales of these motions. This provides insight into the molecule's flexibility and the relative populations of different conformers in solution, which can be crucial for understanding its interactions with other molecules. Such molecules that can easily interchange between different conformations are often referred to as fluxional molecules. wikipedia.org
Investigation of Intermolecular Interactions and Self-Assembly
The intermolecular forces inherent to the molecular structure of this compound are pivotal in determining its physical properties and potential for supramolecular organization. The molecule's architecture, featuring an aniline ring, a phenoxy group, and an isopropyl substituent, allows for a variety of non-covalent interactions. These include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, specifically London dispersion forces.
The primary amine (-NH₂) group on the aniline ring is a classic hydrogen bond donor, while the nitrogen and the ether oxygen can act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests the potential for the formation of defined aggregates, either with other molecules of the same type or with solvent molecules. The aromatic rings contribute to π-π stacking interactions, a significant force in the self-assembly of many aromatic compounds. ijsr.net Studies on aromatic amino acids have shown that such π-π interactions are crucial for the nucleation and growth of self-assembled structures. ijsr.net The isopropyl group, being bulky and hydrophobic, will primarily engage in van der Waals interactions and can influence the packing and morphology of any potential self-assembled structures.
While no specific studies on the self-assembly of this compound have been documented, research on similar aromatic molecules provides a basis for theoretical postulation. For instance, molecular dynamics simulations on aromatic amino acids have demonstrated a tendency to form ordered, fibril-like aggregates. rsc.orgresearchgate.net The interplay between hydrogen bonding, π-π stacking, and hydrophobic interactions dictates the final morphology of these assemblies. acs.orgnih.gov In the case of this compound, the balance of these forces would be complex. The hydrogen bonding capability of the amine group would encourage linear or networked associations, while the bulky isopropyl group might sterically hinder close packing, potentially leading to less ordered or amorphous aggregates.
Computational modeling, particularly molecular dynamics simulations, would be an invaluable tool to explore the self-assembly behavior of this compound. Such simulations could predict the most stable configurations of molecular aggregates and provide insight into the kinetics and thermodynamics of the self-assembly process.
Computational Elucidation of Reaction Mechanisms and Transition States
The reactivity of this compound is largely governed by the electron-donating properties of the amine and phenoxy groups, which activate the aromatic rings towards electrophilic substitution. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the mechanisms of reactions involving this molecule at a quantum mechanical level. diva-portal.orgnih.gov
DFT calculations can be employed to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. acs.org The energy difference between the reactants and the transition state determines the activation energy, which is a key predictor of the reaction rate.
For example, in a hypothetical electrophilic aromatic substitution reaction, computational studies could determine the preferred site of substitution (regioselectivity) by comparing the activation energies for attack at different positions on the aniline and phenoxy rings. The electron-donating methyl and amino groups on the aniline ring, and the ether linkage to the phenoxy ring, would all influence the electron density distribution and thus the reactivity. DFT studies on aniline derivatives have shown that the nature and position of substituents have a profound effect on the reaction pathways and activation barriers. nih.gov
While specific computational studies on the reaction mechanisms of this compound are not available in the current literature, studies on related compounds provide a framework for what such an investigation would entail. For instance, a DFT study on the annulation reaction of anilines with trichloronitroethylene modeled several possible reaction pathways to determine the most plausible mechanism by comparing the activation energies of the rate-determining steps. nih.gov A similar approach could be applied to reactions of this compound, such as diazotization, acylation, or coupling reactions.
The table below illustrates the type of data that can be obtained from computational studies of reaction mechanisms, using the annulation reaction of aniline as an example.
| Reaction Path | Rate-Determining Step | Activation Energy (kcal/mol) | Plausibility |
| Path 1 | Step A | 45 | Low |
| Path 2 | Step B | 42 | Low |
| Path 3 | Step C | 32 | Plausible |
| Path 4 | Step D | 50 | Low |
| Path 5 | Step E | 29 | Most Plausible |
This table is a representative example based on findings for a related aniline reaction and does not represent actual data for this compound. nih.gov
Theoretical Prediction of Mass Spectrometric Fragmentation Pathways
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structure of compounds. Theoretical predictions of fragmentation patterns can aid in the interpretation of experimental mass spectra. The fragmentation of this compound under electron ionization would be expected to follow pathways characteristic of its constituent functional groups: the aniline moiety, the diaryl ether linkage, and the isopropyl group.
The molecular ion peak ([M]⁺) would be expected, and due to the nitrogen atom, it would have an odd nominal mass. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-1]⁺ ion. libretexts.org Alpha-cleavage next to the amine group is also a possibility.
The ether linkage is prone to cleavage. The C-O bonds can break, leading to fragments corresponding to the substituted aniline and isopropyl-substituted phenoxy ions. The fragmentation of aryl ethers often involves rearrangements and can lead to the loss of carbon monoxide (CO). miamioh.edu
The isopropyl group can undergo fragmentation, with the loss of a methyl radical (CH₃•) being a common pathway, resulting in a stable secondary carbocation.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 242.15395 | 156.8 |
| [M+Na]⁺ | 264.13589 | 164.2 |
| [M-H]⁻ | 240.13939 | 163.4 |
| [M+NH₄]⁺ | 259.18049 | 174.2 |
| [M+K]⁺ | 280.10983 | 160.6 |
| [M+H-H₂O]⁺ | 224.14393 | 149.4 |
| [M+HCOO]⁻ | 286.14487 | 180.1 |
| [M+CH₃COO]⁻ | 300.16052 | 198.6 |
Data sourced from PubChemLite for the isomer 4-(3-isopropylphenoxy)-3-methylaniline (B3171809).
Computational tools can be used to generate theoretical fragmentation patterns by calculating the energies of various fragment ions. This in silico fragmentation can then be compared with experimental data to confirm the structure of an unknown analyte. nih.gov
Chemical Reactivity and Derivatization of 4 3 Isopropylphenoxy 2 Methylaniline
Reactions Involving the Aniline (B41778) Functionality
The primary amino group is the most reactive site for many chemical transformations of 4-(3-isopropylphenoxy)-2-methylaniline. Its nucleophilicity and ability to be converted into a diazonium group are central to its derivatization.
Protonation and Basicity Studies
Table 1: Estimated Basicity of this compound and Related Compounds
| Compound | Structure | pKa (in water) | Reference/Prediction |
| Aniline | C₆H₅NH₂ | 4.6 | organicchemistrydata.org |
| o-Toluidine (B26562) | CH₃C₆H₄NH₂ | 4.44 | wikipedia.org |
| This compound | C₁₆H₁₉NO | ~4.3-4.4 (Predicted) | Inferred from analogs |
N-Alkylation, N-Acylation, and N-Arylation Reactions
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile, allowing for N-alkylation, N-acylation, and N-arylation reactions.
N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the primary amine with alkyl groups. Common alkylating agents include alkyl halides, sulfates, and alcohols. googleapis.com The reaction of anilines with alcohols often requires a catalyst and elevated temperatures. nih.gov For this compound, mono- and di-alkylation are possible, with the degree of alkylation controllable by the stoichiometry of the reactants and reaction conditions.
N-Acylation: Anilines react readily with acylating agents like acid chlorides and anhydrides to form amides. nih.gov This reaction is often used as a protective strategy for the amino group in electrophilic aromatic substitution reactions, as the resulting acetamido group is less activating and sterically bulkier, favoring para-substitution. organic-chemistry.org For instance, reaction with acetic anhydride (B1165640) would yield N-[4-(3-isopropylphenoxy)-2-methylphenyl]acetamide.
N-Arylation: The formation of a C-N bond between the aniline nitrogen and an aromatic ring can be achieved through reactions like the Buchwald-Hartwig amination, which typically involves a palladium catalyst and a suitable aryl halide or triflate.
Table 2: Representative N-Substitution Reactions for Anilines
| Reaction Type | Reagent Example | Product Type | General Conditions |
| N-Alkylation | Methyl iodide | N-methyl and N,N-dimethyl aniline derivative | Base (e.g., K₂CO₃), polar solvent |
| N-Acylation | Acetic anhydride | N-acetyl aniline derivative | Mild conditions, often with a base like pyridine |
| N-Arylation | Aryl bromide | Diaryl amine derivative | Pd catalyst, phosphine (B1218219) ligand, base |
Diazotization and Azo Coupling Reactions
Primary aromatic amines like this compound can be converted to diazonium salts through a process called diazotization. nih.gov This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). nih.govunb.ca The resulting diazonium salt, 4-(3-isopropylphenoxy)-2-methylbenzenediazonium chloride, is a versatile intermediate.
These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a reaction known as azo coupling. unb.canih.gov This electrophilic aromatic substitution reaction yields azo compounds, which are often intensely colored and used as dyes. nih.govprojectlist.com.ngwikipedia.org The coupling partner's activating group (e.g., -OH or -NH₂) directs the electrophilic diazonium salt to the para position, unless it is blocked, in which case ortho coupling occurs. unb.ca For example, coupling the diazonium salt of this compound with phenol (B47542) would be expected to produce a hydroxy-substituted azo dye.
Reactivity of the Aromatic Rings
The compound possesses two aromatic rings, both of which can potentially undergo substitution reactions. Their reactivity is governed by the nature of the substituents attached to them.
Electrophilic Aromatic Substitution (EAS) Regioselectivity and Kinetics
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The existing substituents on the ring direct the position of the incoming electrophile and affect the reaction rate.
-NH₂ group: A powerful ortho, para-director.
-CH₃ group: An ortho, para-director.
-OAr group: An ortho, para-director.
Given that the positions para to the -NH₂ and -CH₃ groups are occupied, and the position ortho to the -NH₂ group is blocked by the methyl group, electrophilic attack is most likely to occur at the positions ortho to the amino group and meta to the methyl group (position 5), or ortho to the phenoxy group and meta to the amino group (position 3). Steric hindrance from the ortho-methyl group might disfavor substitution at position 3. Therefore, position 5 is the most probable site for electrophilic attack. To control the reactivity and regioselectivity, the amino group is often acylated to an amide, which is a less powerful, but still ortho, para-directing group.
Phenoxy Ring: The phenoxy ring is activated by the ether oxygen (+R > -I) and the isopropyl group (+I).
-OAr group: An ortho, para-director.
-CH(CH₃)₂ group: An ortho, para-director.
The isopropyl group is at the meta position relative to the ether linkage. Electrophilic attack will be directed by both groups to the positions ortho and para to the ether oxygen and ortho and para to the isopropyl group. The most activated positions on this ring are ortho and para to the ether oxygen.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Activating/Deactivating Groups | Directing Effect | Predicted Position of Substitution |
| Aniline Ring | -NH₂ (strongly activating), -CH₃ (activating), -OAr (activating) | Ortho, para | Position 5 |
| Phenoxy Ring | -OAr (activating), -CH(CH₃)₂ (activating) | Ortho, para | Positions 2', 4', and 6' relative to the ether linkage |
Potential for Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group (e.g., a halide) on the aromatic ring. masterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com
Neither of the aromatic rings in this compound is substituted with strong EWGs. Both rings are, in fact, electron-rich due to the presence of activating groups. Furthermore, there are no good leaving groups on the rings. Therefore, it is highly unlikely that this compound would undergo nucleophilic aromatic substitution under standard SNAr conditions.
Hydrogenation and Reduction of Aromatic Moieties
The structure of this compound contains two aromatic rings that can potentially undergo hydrogenation to form their corresponding cycloaliphatic analogues. The complete saturation of both aromatic rings would yield 4-(3-isopropylcyclohexyloxy)-2-methylcyclohexylamine. However, achieving this transformation requires forcing conditions, as aromatic systems are inherently stable. libretexts.org
Table 1: Potential Catalytic Systems for Hydrogenation of Aromatic Moieties This table is illustrative and based on the reactivity of analogous compounds.
| Catalyst | Potential Product(s) | Reaction Conditions | Reference for Analogy |
|---|---|---|---|
| Rh/C | 4-(3-isopropylcyclohexyloxy)-2-methylcyclohexylamine | High H₂ pressure, elevated temperature | youtube.com |
| Ru/C | 4-(3-isopropylcyclohexyloxy)-2-methylcyclohexylamine | High H₂ pressure, elevated temperature | youtube.com |
| Raney Nickel | 4-(3-isopropylcyclohexyloxy)-2-methylcyclohexylamine | High H₂ pressure, elevated temperature | libretexts.orgorientjchem.org |
| Pd/C | Selective hydrogenation of one ring may be possible under controlled conditions. | High H₂ pressure, elevated temperature | orientjchem.orgorientjchem.org |
Selective hydrogenation of one aromatic ring over the other presents a significant challenge due to their similar electronic environments. However, the substituents on each ring may offer a degree of differentiation. The aniline ring is activated by the amino and methyl groups, while the other ring is activated by the phenoxy and isopropyl groups. The relative rates of hydrogenation would depend on the specific catalyst and reaction conditions employed. For example, in some cases, anilines have been selectively hydrogenated in the presence of other aromatic rings using platinum catalysts. youtube.com
Chemical Transformations of the Isopropyl Group
The isopropyl group attached to the phenoxy ring is susceptible to chemical transformations, most notably at the benzylic position. The tertiary carbon-hydrogen bond of the isopropyl group is a reactive site for oxidation and free-radical reactions. wordpress.com
A primary transformation of the isopropyl group is its oxidation. Drawing an analogy from the industrial synthesis of phenol from cumene (B47948) (isopropylbenzene), the isopropyl group on this compound can be oxidized, likely via a hydroperoxide intermediate. wordpress.comncert.nic.inquora.com This process typically involves reaction with an oxidizing agent, potentially air (O₂), and can be facilitated by radical initiators or catalysts. wordpress.comdtic.mil The initial product would be a hydroperoxide, which could then be rearranged under acidic conditions.
Another potential reaction is free-radical halogenation at the benzylic position. Under conditions that favor free-radical mechanisms, such as exposure to UV light or the use of radical initiators, the benzylic hydrogen of the isopropyl group can be substituted with a halogen, such as bromine or chlorine. masterorganicchemistry.comyoutube.comyoutube.com
Table 2: Potential Transformations of the Isopropyl Group This table is illustrative and based on the reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Potential Product | Reference for Analogy |
|---|---|---|---|
| Oxidation | O₂, heat, radical initiator | 4-(3-(2-hydroperoxypropan-2-yl)phenoxy)-2-methylaniline | wordpress.comncert.nic.in |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | 4-(3-(2-bromo-2-propyl)phenoxy)-2-methylaniline | masterorganicchemistry.com |
Polymeric and Oligomeric Derivatization (e.g., Copolymerization with other Anilines)
The aniline functionality of this compound allows for its participation in oxidative polymerization reactions to form polyanilines (PANI). Polyaniline is a well-known conducting polymer, and the incorporation of substituted anilines can be used to modify the properties of the resulting polymer, such as solubility, processability, and electrochemical behavior. researchgate.netnih.gov
Due to the presence of bulky substituents (the 2-methyl group and the 4-(3-isopropylphenoxy) group), homopolymerization of this compound may be sterically hindered. However, it can likely be copolymerized with other anilines, such as aniline itself or other substituted anilines. The introduction of bulky groups into the polyaniline chain is known to affect the polymer's morphology and properties. For instance, bulky substituents can increase the solubility of the resulting copolymers in common organic solvents and can also lead to an increase in photoluminescence intensity due to steric hindrance that reduces intermolecular quenching. researchgate.net
The copolymerization is typically carried out via chemical or electrochemical oxidative methods. Chemical oxidation often employs an oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium. nih.gov The ratio of the comonomers in the feed can be varied to control the composition and, consequently, the properties of the resulting copolymer.
Table 3: Potential Copolymerization of this compound This table is illustrative and based on general knowledge of aniline polymerization.
| Comonomer | Polymerization Method | Potential Oxidant/Conditions | Expected Properties of Copolymer | Reference for Analogy |
|---|---|---|---|---|
| Aniline | Chemical Oxidative Polymerization | (NH₄)₂S₂O₈, HCl (aq) | Improved solubility, modified conductivity, potential for photoluminescence | researchgate.netnih.gov |
| o-Toluidine | Chemical Oxidative Polymerization | (NH₄)₂S₂O₈, HCl (aq) | Enhanced solubility, altered electrochemical properties | researchgate.net |
| p-Phenoxyaniline | Electrochemical Polymerization | Potential sweep or constant potential in an acidic electrolyte | Modified redox behavior, potential for enhanced thermal stability | [General PANI literature] |
The presence of the electron-donating methyl group and the bulky, electron-rich phenoxy substituent would likely influence the reactivity of the monomer and the electronic properties of the resulting copolymer. The steric hindrance at the ortho position to the amino group can affect the regiochemistry of the polymerization, potentially leading to a higher proportion of head-to-tail linkages.
Advanced Applications of 4 3 Isopropylphenoxy 2 Methylaniline in Organic Synthesis and Chemical Design
Role as a Synthetic Intermediate for Complex Organic Molecules
The structure of 4-(3-Isopropylphenoxy)-2-methylaniline makes it a plausible intermediate for the synthesis of more complex organic molecules. The primary amine group of the aniline (B41778) moiety is a versatile functional handle that can undergo a wide range of chemical transformations. These include diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, and participation in various coupling reactions to form carbon-nitrogen and carbon-carbon bonds.
Utilization in the Development of Chemical Libraries and Scaffold Diversity
In medicinal chemistry and drug discovery, the generation of chemical libraries with diverse molecular scaffolds is crucial for identifying new lead compounds. The this compound framework could serve as a starting point for creating a library of related compounds. By systematically modifying the functional groups—for instance, by acylating the amine with a variety of carboxylic acids or sulfonyl chlorides, or by performing reactions on the aromatic rings—a collection of derivatives could be synthesized.
This approach would allow for the exploration of the chemical space around this central scaffold, potentially leading to the discovery of molecules with interesting biological activities. The isopropyl and methyl groups provide a degree of lipophilicity and three-dimensionality that can be advantageous for biological interactions. While the concept is sound, there is no specific mention in the literature of this compound being used for this purpose.
Development of Novel Functional Materials (e.g., components in polymer chemistry)
Aniline and its derivatives are well-known precursors to conducting polymers like polyaniline. In principle, this compound could be polymerized, either as a homopolymer or as a copolymer with other anilines, through oxidative or electrochemical methods. The resulting polymer would have a unique structure due to the phenoxy and isopropyl substituents, which could influence its solubility, processability, and electronic properties.
The bulky isopropylphenoxy group might affect the planarity of the polymer backbone, which in turn would impact its conductivity. Such materials could be investigated for applications in sensors, antistatic coatings, or organic electronics. Research on copolymers of aniline with other substituted anilines, such as 2-methylaniline, has shown that the nature of the substituent can significantly alter the properties of the resulting polymer. However, studies specifically incorporating the 4-(3-isopropylphenoxy) moiety are not found in the current body of scientific literature.
Exploration in Ligand Design for Catalytic Systems
The design of ligands is central to the development of efficient and selective transition metal catalysts. The nitrogen atom of the aniline in this compound could potentially coordinate to a metal center. Furthermore, the aniline moiety could be readily converted into other coordinating groups, such as Schiff bases (imines) or phosphine-amines, which are common ligand classes.
The steric and electronic properties of the ligand, which are critical for catalytic activity and selectivity, would be influenced by the isopropyl and methyl groups, as well as the phenoxy substituent. These groups could create a specific chiral pocket around a metal center, potentially enabling asymmetric catalysis. While this is a rational strategy in ligand design, there are no published reports of this compound or its derivatives being employed as ligands in catalytic systems.
Application in "Molecular Metaphor" Strategies for Chemical Design and Bioisosteric Replacement Studies
Bioisosterism is a key strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. The this compound structure contains several groups that could be considered for bioisosteric replacement. For example, the phenoxy group could be a bioisostere for other aromatic or heteroaromatic rings.
Conclusion and Future Research Perspectives
Identification of Existing Research Gaps and Unexplored Areas
The primary and most significant research gap is the complete absence of published data on 4-(3-isopropylphenoxy)-2-methylaniline. This encompasses a lack of information in several key areas:
Synthesis and Characterization: There are no detailed, peer-reviewed protocols for the synthesis of this specific compound. While general methods for creating diaryl ether linkages are known, their applicability and efficiency for this particular substitution pattern have not been documented. organic-chemistry.orgresearchgate.net Furthermore, comprehensive analytical data, such as NMR, IR, and mass spectrometry, are not publicly available in the scientific literature.
Physicochemical Properties: Fundamental properties like melting point, boiling point, solubility, and pKa have not been reported.
Biological Activity: The biological profile of this compound is entirely unknown. There have been no studies to screen its potential as a herbicide, fungicide, insecticide, or as a pharmacologically active agent.
Potential as an Intermediate: While it is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules, there is no published evidence to support this. innospk.com
Prospective Directions for Future Academic and Methodological Investigations
Given the current informational vacuum, the prospective directions for research on this compound are broad and foundational.
Table 1: Prospective Research Directions for this compound
| Research Area | Prospective Investigations |
| Synthetic Chemistry | Development and optimization of a reliable synthetic route. Exploration of various catalytic systems (e.g., copper- or palladium-based) for the ether linkage formation. |
| Analytical Chemistry | Full characterization of the purified compound using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determination of its physicochemical properties. |
| Agrochemical Research | Screening for herbicidal activity against a panel of common weed species. Evaluation of fungicidal activity against economically important plant pathogens. |
| Medicinal Chemistry | Investigation of its cytotoxic effects on various cancer cell lines. Screening for anti-inflammatory, antiviral, and antibacterial properties. |
| Materials Science | Exploration of its potential as a monomer or building block for novel polymers or functional materials, given the presence of reactive amine and stable ether functionalities. |
Future methodological investigations should focus on establishing a reproducible synthesis, which would be the gateway to all other studies. A logical first step would be to adapt established Ullmann condensation or Buchwald-Hartwig amination protocols for the coupling of 3-isopropylphenol (B134271) with an appropriately substituted aminobenzene derivative. organic-chemistry.org Once a reliable synthetic method is in place, a systematic exploration of its biological activities could be undertaken, guided by the known applications of the broader diaryl ether amine class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
